molecular formula C18H14N2 B2480496 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole CAS No. 88842-93-7

1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2480496
CAS No.: 88842-93-7
M. Wt: 258.324
InChI Key: KNCIAQAKSAQUDV-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a naphthalene ring attached to a benzodiazole moiety through a methylene bridge

Preparation Methods

The synthesis of 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can be achieved through several synthetic routes. One common method involves the condensation of naphthalen-1-ylmethanol with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-yl ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of naphthalen-1-ylmethanol derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(Naphthalen-1-yl)methyl]-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    N-Methyl-1-(naphthalen-1-yl)methanamine: This compound has a similar naphthalene moiety but differs in the presence of a methylamine group instead of a benzodiazole ring.

    Ethanone, 1-(1-Naphthalenyl)-: This compound features a naphthalene ring attached to an ethanone group, differing from the benzodiazole structure.

    1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol]: This compound contains a naphthalene ring and is used in different applications, such as β-adrenergic blockers.

The uniqueness of this compound lies in its benzodiazole structure, which imparts distinct chemical and biological properties compared to other naphthalene derivatives.

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2/c1-2-9-16-14(6-1)7-5-8-15(16)12-20-13-19-17-10-3-4-11-18(17)20/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCIAQAKSAQUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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